Cas no 2171803-01-1 (1-(3-ethoxypyrazin-2-yl)azetidin-2-ylmethanamine)

1-(3-ethoxypyrazin-2-yl)azetidin-2-ylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-ethoxypyrazin-2-yl)azetidin-2-ylmethanamine
- EN300-1281532
- [1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine
- 2171803-01-1
-
- Inchi: 1S/C10H16N4O/c1-2-15-10-9(12-4-5-13-10)14-6-3-8(14)7-11/h4-5,8H,2-3,6-7,11H2,1H3
- InChI Key: MYAUZFOOECJWLG-UHFFFAOYSA-N
- SMILES: O(CC)C1C(=NC=CN=1)N1CCC1CN
Computed Properties
- Exact Mass: 208.13241115g/mol
- Monoisotopic Mass: 208.13241115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.3Ų
- XLogP3: 0.2
1-(3-ethoxypyrazin-2-yl)azetidin-2-ylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1281532-10000mg |
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine |
2171803-01-1 | 10000mg |
$5467.0 | 2023-10-01 | ||
Enamine | EN300-1281532-5000mg |
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine |
2171803-01-1 | 5000mg |
$3687.0 | 2023-10-01 | ||
Enamine | EN300-1281532-500mg |
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine |
2171803-01-1 | 500mg |
$1221.0 | 2023-10-01 | ||
Enamine | EN300-1281532-1000mg |
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine |
2171803-01-1 | 1000mg |
$1272.0 | 2023-10-01 | ||
Enamine | EN300-1281532-50mg |
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine |
2171803-01-1 | 50mg |
$1068.0 | 2023-10-01 | ||
Enamine | EN300-1281532-2500mg |
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine |
2171803-01-1 | 2500mg |
$2492.0 | 2023-10-01 | ||
Enamine | EN300-1281532-100mg |
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine |
2171803-01-1 | 100mg |
$1119.0 | 2023-10-01 | ||
Enamine | EN300-1281532-1.0g |
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine |
2171803-01-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1281532-250mg |
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine |
2171803-01-1 | 250mg |
$1170.0 | 2023-10-01 |
1-(3-ethoxypyrazin-2-yl)azetidin-2-ylmethanamine Related Literature
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Additional information on 1-(3-ethoxypyrazin-2-yl)azetidin-2-ylmethanamine
1-(3-Ethoxypyrazin-2-yl)azetidin-2-ylmethanamine (CAS No. 2171803-01-1): A Comprehensive Overview
Introduction to 1-(3-Ethoxypyrazin-2-yl)azetidin-2-ylmethanamine
1-(3-Ethoxypyrazin-2-yl)azetidin-2-ylmethanamine, identified by the CAS registry number 2171803-01-1, is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazine derivatives and azetidine analogs, which are known for their diverse biological activities and potential therapeutic applications. The molecule features a pyrazine ring substituted with an ethoxy group at position 3, which is further connected to an azetidine ring via a methylene group. This combination of structural motifs imparts the compound with intriguing chemical properties and biological functionalities.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced methodologies such as multi-component reactions and transition metal-catalyzed couplings. These techniques not only enhance the efficiency of synthesis but also pave the way for exploring its potential applications in drug discovery and materials science.
Structural Analysis and Synthesis of 2171803-01-1
The molecular structure of 2171803-01-1 is characterized by a pyrazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The ethoxy substitution at position 3 introduces electron-donating effects, which can influence the electronic properties of the molecule. The azetidine ring, a four-membered saturated ring containing one nitrogen atom, is attached to the pyrazine ring through a methylene bridge at position 2. This arrangement creates a rigid yet versatile framework that can participate in various chemical interactions.
The synthesis of this compound involves a series of well-defined steps, including the preparation of intermediate pyrazine derivatives and subsequent coupling reactions to form the azetidine moiety. Researchers have employed strategies such as Ullmann coupling, Suzuki-Miyaura coupling, and HWE (Hartung-Wittig-Eschweiler) reaction to achieve high yields and excellent stereochemical control. These methods underscore the importance of modern synthetic techniques in constructing complex molecular architectures.
Biological Activity and Pharmacological Potential
Recent studies have highlighted the promising pharmacological profile of 2171803-01-1, particularly in the context of its potential as a drug candidate. The compound has demonstrated significant activity in various biological assays, including antiproliferative assays, antioxidant assays, and enzyme inhibition studies. Its ability to modulate key cellular pathways makes it a valuable tool in exploring new therapeutic strategies.
In one notable study, researchers investigated the anti-cancer potential of this compound using human cancer cell lines. Results indicated that 2171803-01-
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